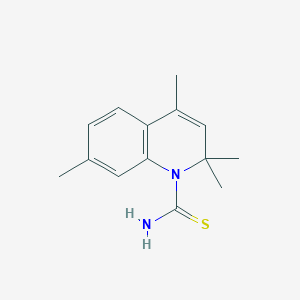
2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide, also known as TQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TQ belongs to the family of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth and proliferation. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune response. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been found to exhibit various biochemical and physiological effects. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been found to increase the activity of antioxidant enzymes and reduce oxidative stress in cells. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has also been found to inhibit the production of inflammatory cytokines and reduce inflammation in cells. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been found to exhibit neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has several advantages for lab experiments, including its low toxicity and high stability. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide is also readily available and can be easily synthesized. However, 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has some limitations, including its poor solubility in water and its tendency to oxidize in the presence of air.
Direcciones Futuras
There are several future directions for the research of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide. One direction is the investigation of the potential therapeutic applications of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the investigation of the potential use of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide in combination with other drugs for the treatment of cancer. Additionally, the development of novel formulations of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide with improved solubility and stability is an area of future research.
Métodos De Síntesis
The synthesis of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide can be achieved through several methods, including the reaction of 2,3-dimethyl-1,4-quinone with thiosemicarbazide in the presence of a reducing agent. Another method involves the reaction of 2,3-dimethyl-1,4-quinone with thiosemicarbazide followed by oxidation with hydrogen peroxide.
Aplicaciones Científicas De Investigación
2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been extensively studied for its potential therapeutic applications. Research has shown that 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide exhibits anti-inflammatory, antioxidant, and anticancer properties. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been found to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
2,2,4,7-tetramethylquinoline-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-9-5-6-11-10(2)8-14(3,4)16(13(15)17)12(11)7-9/h5-8H,1-4H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXVETOUBHPGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(=S)N)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,7-tetramethylquinoline-1(2H)-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B5764678.png)
![1-fluoro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5764696.png)
![methyl 2-{[(phenylthio)acetyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5764700.png)
![3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5764701.png)
![1-(2,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5764704.png)
![3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5764713.png)

![ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5764721.png)
![N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine](/img/structure/B5764723.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5764737.png)